3-(2-Fluorophenyl)-2-methylbenzoic acid
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Overview
Description
3-(2-Fluorophenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the ortho position and a methyl group at the meta position relative to the carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methylbenzoic acid typically involves the introduction of the fluorine atom and the methyl group onto the benzoic acid framework. One common method is the Friedel-Crafts acylation reaction, where 2-fluorotoluene is reacted with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-Fluorophenyl)-2-methylbenzaldehyde, while reduction can produce 3-(2-Fluorophenyl)-2-methylbenzyl alcohol.
Scientific Research Applications
3-(2-Fluorophenyl)-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the methyl group, resulting in different reactivity and properties.
3-Methylbenzoic acid: Lacks the fluorine atom, affecting its chemical behavior and applications.
2-Fluoro-3-methylbenzoic acid: A closely related compound with similar structural features but different substitution patterns.
Uniqueness
3-(2-Fluorophenyl)-2-methylbenzoic acid is unique due to the combined presence of both the fluorine atom and the methyl group, which imparts distinct electronic and steric effects. These features influence its reactivity, making it a valuable compound in various chemical and biological studies.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-10(6-4-7-11(9)14(16)17)12-5-2-3-8-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMOXKLYMOWTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673473 |
Source
|
Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-15-1 |
Source
|
Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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